1-(2,4-Difluorobenzyl)piperidin-4-one
Overview
Description
1-(2,4-Difluorobenzyl)piperidin-4-one is an organic compound with the molecular formula C12H13F2NO It is a derivative of piperidinone, where the piperidine ring is substituted with a 2,4-difluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Difluorobenzyl)piperidin-4-one typically involves the reaction of 2,4-difluorobenzyl chloride with piperidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the high purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Difluorobenzyl)piperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-(2,4-Difluorobenzyl)piperidin-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorobenzyl)piperidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Difluorobenzyl)piperidin-4-one
- 1-(2-Furylmethyl)piperidin-4-one
- 1-(2,5-Difluorobenzyl)-4-methylpiperazine
Uniqueness
1-(2,4-Difluorobenzyl)piperidin-4-one is unique due to the specific positioning of the fluorine atoms on the benzyl ring. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.
Properties
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]piperidin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO/c13-10-2-1-9(12(14)7-10)8-15-5-3-11(16)4-6-15/h1-2,7H,3-6,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJBJRPSLASMSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)CC2=C(C=C(C=C2)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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